

Core Biochemical Profile

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Compound Focus: Ac-LETD-CHO

Cat. No.: S12857568

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The table below summarizes the fundamental characteristics of **Ac-LETD-CHO**:

Property	Description
Primary Target	Caspase-8 [1] [2]
Inhibitory Potency (IC ₅₀)	6.71 nM (casp-8) [1] [2]
Molecular Formula	C ₂₁ H ₃₄ N ₄ O ₁₀ [1] [2]
Molecular Weight	502.52 g/mol [1] [2]
Sequence	Ac-Leu-Glu-Thr-Asp-CHO [1]
Physical Form	Solid (typically supplied as a powder) [2]

Mechanism of Action and Specificity

Ac-LETD-CHO is a **tetrapeptide inhibitor** that mimics the cleavage site of native caspase-8 substrates. The "**CHO**" at the C-terminus is an aldehyde group that reacts covalently with the cysteine residue in the enzyme's active site, forming a reversible thiohemiacetal complex and effectively blocking the enzyme's activity [3].

While highly potent against caspase-8, its selectivity over other caspases is crucial for interpreting experimental results. The table below compares its effect on different caspases with **Ac-DEVD-CHO**, a commonly used but less specific caspase-3 inhibitor [3].

Inhibitor	Caspase-3	Caspase-7	Caspase-8	Caspase-9
Ac-LETD-CHO	Low inhibition [3]	Moderate inhibition ($K_{iapp} = 55.7$ nM) [3]	Potent inhibition ($IC_{50} = 6.71$ nM) [1] [2]	Low inhibition ($K_{iapp} >200$ nM) [3]
Ac-DEVD-CHO	Potent inhibition ($K_{iapp} = 0.288$ nM) [3]	Potent inhibition ($K_{iapp} = 4.48$ nM) [3]	Potent inhibition ($K_{iapp} = 0.597$ nM) [3]	Potent inhibition ($K_{iapp} = 1.35$ nM) [3]

This data shows that **Ac-LETD-CHO** offers superior specificity for caspase-8 over the executioner caspases-3 and -7, unlike the broader-spectrum Ac-DEVD-CHO [3].

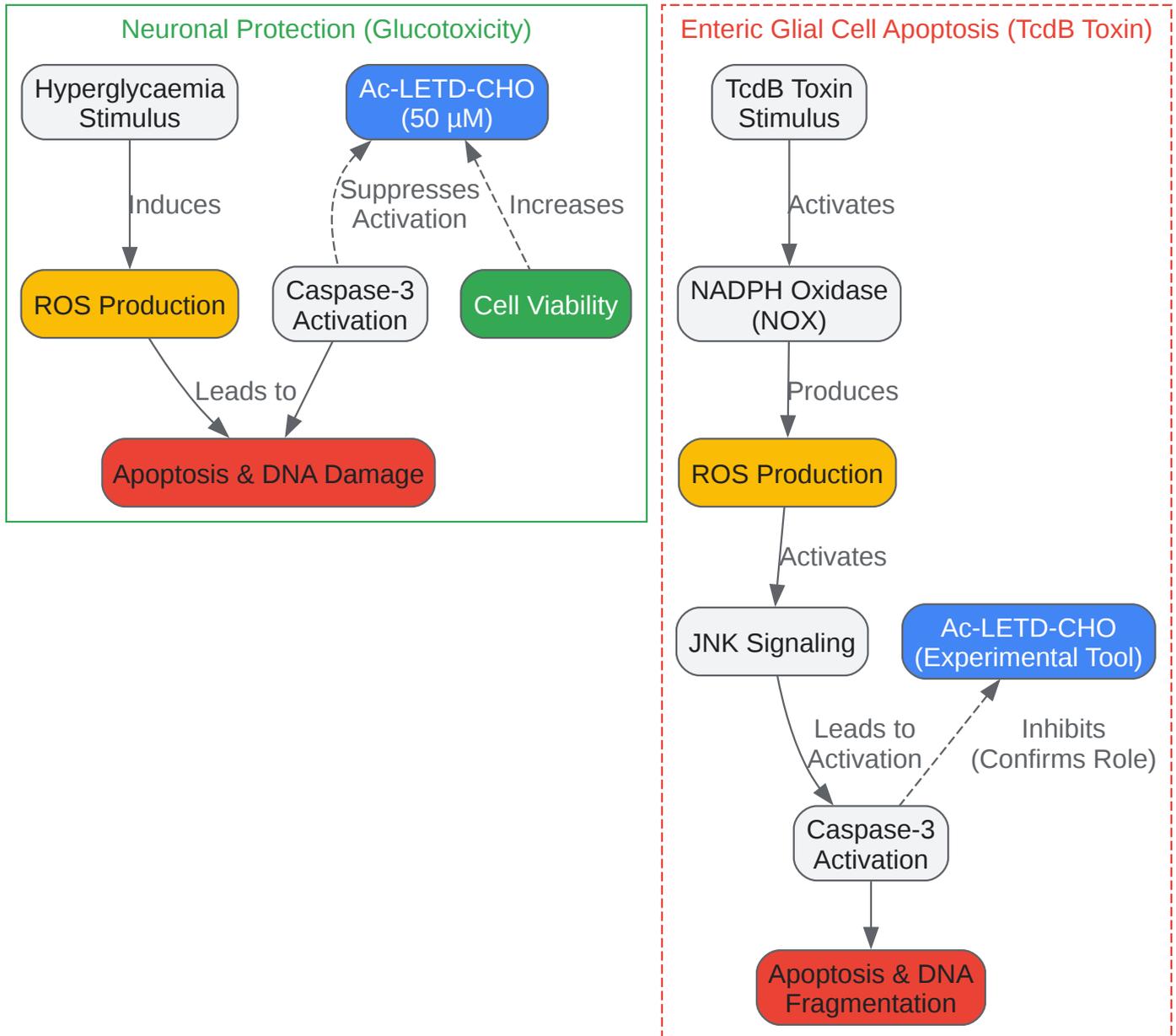
Key Research Applications and Protocols

Ac-LETD-CHO is primarily used to investigate the role of caspase-8 in various cell death models. A prominent application is in studying **diabetic neuropathy and glucotoxicity**.

- **Research Focus:** Investigating hyperglycemia-induced neuronal damage and identifying protective agents [4] [5] [6].
- **Cell Model:** ND7/23 neuronal cells [4] [5].
- **Experimental Protocol:** To test the protective effect of **Ac-LETD-CHO** against glucotoxicity, ND7/23 cells are cultured under high-glucose (hyperglycaemic) conditions. **Ac-LETD-CHO** is applied at a concentration of **50 μ M** alongside the hyperglycaemic insult [4] [5].
- **Key Outcome Measures:** Research has demonstrated that **Ac-LETD-CHO** treatment significantly increases cell viability, reduces ROS production, decreases DNA damage, and suppresses apoptosis. It specifically counteracts hyperglycaemia-induced activation of caspase-3 [4] [5].

Another study used **Ac-LETD-CHO** to delineate a non-mitochondrial apoptotic pathway in Enteric Glial Cells (EGCs) exposed to *Clostridium difficile* Toxin B (TcdB). The study confirmed the involvement of a **NADPH oxidase/ROS/JNK/caspase-3 axis**, where **Ac-LETD-CHO** helped establish caspase-3 as a key executor of apoptosis in this pathway [7].

The following diagram illustrates the signaling pathways in neuronal protection and enteric glial cell apoptosis that **Ac-LETD-CHO** helps to elucidate:



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> **Ac-LETD-CHO** application in neuronal protection suppresses caspase-3 activation induced by glucotoxicity. In enteric glial cells, it serves as a tool to confirm the role of caspase-3 in a toxin-induced, non-mitochondrial apoptosis pathway.

Practical Usage Guidelines

For researchers using this compound, here are key handling and usage notes:

Aspect	Guideline
Primary Solvent	Typically dissolved in DMSO for stock solutions (e.g., 10-50 mM) [2].
In Vitro Working Concentration	Cell-based studies commonly use around 50 µM [4] [5]. Optimal concentration should be determined empirically.
Storage	Powder should be stored at -20°C; solutions at -80°C for long-term storage. Avoid repeated freeze-thaw cycles [2].
Important Note	For research use only. Not for human or diagnostic use. [1] [2]

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